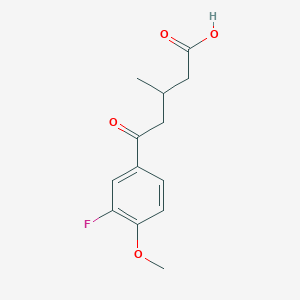

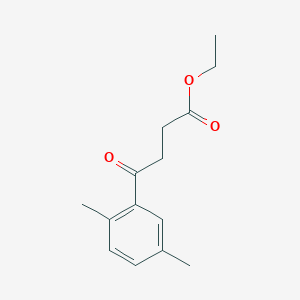

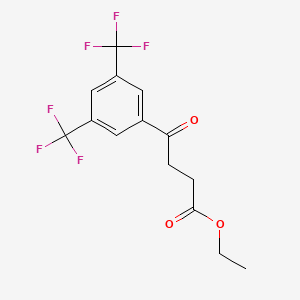

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

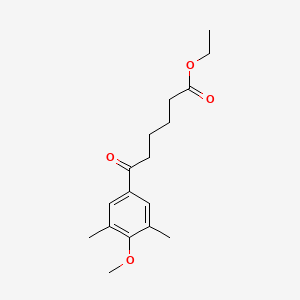

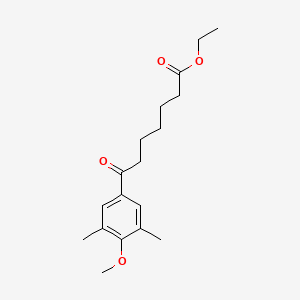

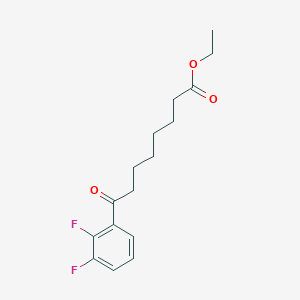

The compound “Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The “2,3-difluorophenyl” part suggests the presence of a phenyl group (a variant of a benzene ring) with fluorine atoms attached to the 2nd and 3rd positions of the ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,3-difluorophenyl group attached to an 8-carbon chain with a carbonyl (C=O) at the 8th position and an ester group at the end . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the difluorophenyl group could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ester group and the difluorophenyl group) would influence properties like solubility, melting/boiling points, and reactivity .Applications De Recherche Scientifique

Asymmetric Synthesis

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate has been utilized in asymmetric synthesis processes. For example, ethyl 3-chloro-2-oxooctanoate was asymmetrically reduced with baker's yeast to create chlorohydrin, which was then converted into 2,3-epoxyoctanal, demonstrating the compound's use in synthesizing key intermediates (Tsuboi, Furutani, & Takeda, 1987).

Spectroscopic and Diffractometric Study

In a study of polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, spectroscopic and diffractometric techniques were employed. These techniques are crucial for characterizing subtle structural differences in polymorphic forms (Vogt et al., 2013).

Chemoenzymatic Synthesis

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate has been used in chemoenzymatic synthesis. Reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast was conducted to yield anti-2R,3R-dihydroxy ester, which was then converted to 5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).

Enzymatic Process Development

The compound has been used in the development of practical enzymatic processes, such as the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of therapeutic agents like Ticagrelor. This demonstrates its importance in green and environmentally sound biocatalytic processes (Guo et al., 2017).

Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

The compound is also involved in the synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This showcases its role in producing intermediates for potentially active pharmacological compounds (Uchiyama et al., 1998).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQALPJKZGDGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645615 |

Source

|

| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

CAS RN |

898753-04-3 |

Source

|

| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.